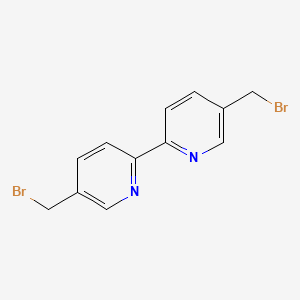

5,5'-Bis(bromomethyl)-2,2'-bipyridine

Overview

Description

5,5’-Bis(bromomethyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines. It is characterized by the presence of two bromomethyl groups attached to the 5 and 5’ positions of the bipyridine ring system. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis(bromomethyl)-2,2’-bipyridine typically involves the bromination of 5,5’-dimethyl-2,2’-bipyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for 5,5’-Bis(bromomethyl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis(bromomethyl)-2,2’-bipyridine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding bipyridine derivatives with different oxidation states.

Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Nucleophilic Substitution: Products include azido, thiol, or alkoxy-substituted bipyridines.

Oxidation: Products are oxidized bipyridine derivatives.

Reduction: Products include methyl-substituted bipyridines or other reduced forms.

Scientific Research Applications

5,5’-Bis(bromomethyl)-2,2’-bipyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.

Biology: The compound is explored for its potential in biological assays and as a ligand in bioinorganic chemistry.

Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5,5’-Bis(bromomethyl)-2,2’-bipyridine involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique electronic, magnetic, and catalytic properties. The bromomethyl groups also provide reactive sites for further functionalization, allowing the compound to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

5,5’-Dimethyl-2,2’-bipyridine: Lacks the bromomethyl groups, making it less reactive in nucleophilic substitution reactions.

5,5’-Dichloromethyl-2,2’-bipyridine: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.

5,5’-Bis(aminomethyl)-2,2’-bipyridine: Contains amino groups instead of bromomethyl groups, resulting in different chemical behavior and applications.

Uniqueness

5,5’-Bis(bromomethyl)-2,2’-bipyridine is unique due to the presence of bromomethyl groups, which enhance its reactivity and allow for diverse chemical modifications. This makes it a versatile compound in synthetic chemistry and materials science.

Properties

IUPAC Name |

5-(bromomethyl)-2-[5-(bromomethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2N2/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESAKGGTMNBXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)C2=NC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453629 | |

| Record name | 5,5'-bis(bromomethyl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92642-09-6 | |

| Record name | 5,5'-bis(bromomethyl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5,5'-bis(bromomethyl)-2,2'-bipyridine interact with other molecules and what are the downstream effects?

A1: this compound acts as a versatile building block in various chemical reactions, primarily due to the reactivity of its bromomethyl groups. It readily reacts with nucleophiles like imidazole or thiol groups present in peptides. [, , ] This reactivity allows for the creation of complex molecules and materials. For instance, it's used to synthesize porous organic polymers (POPs) by reacting with melamine. [] Additionally, it facilitates the creation of metal complexes, particularly with transition metals like iron. [] These metal complexes often exhibit interesting catalytic properties. []

Q2: Can you provide details about the structural characterization of this compound?

A2:

- Spectroscopic Data: While the provided research papers do not explicitly detail spectroscopic data like NMR or IR, the single crystal X-ray diffraction studies confirm the structure and provide information on bond lengths, angles, and crystal packing. [, ]

Q3: What are the catalytic properties and applications of this compound derivatives?

A3: this compound itself is not typically the catalytic species. Its value lies in its ability to form metal complexes, which then act as catalysts. For example, when reacted with a peptide dendrimer containing cysteine residues, a complex with iron(II) demonstrates peroxidase-like activity. [] This iron(II) complex efficiently catalyzes the oxidation of o-phenylenediamine in the presence of hydrogen peroxide, exhibiting enzyme-like kinetics with multiple turnovers. []

Q4: How does the structure of this compound-derived compounds impact their activity?

A4: The structure of compounds derived from this compound significantly influences their properties. For instance, in the iron(II) complex mentioned earlier, replacing glutamate residues in the peptide dendrimer with glutamines or lysines significantly altered the metal coordination and, consequently, the peroxidase activity. [] This highlights the importance of electrostatic interactions and steric factors in determining the activity of these derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.